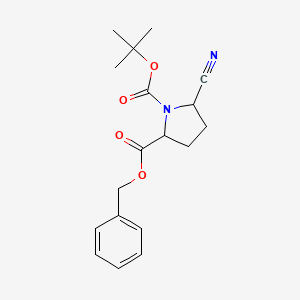
1,2-Dicyclohexyl-ethane-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2R)-1,2-Dicyclohexylethane-1,2-diol is a chiral diol compound characterized by two cyclohexyl groups attached to a central ethane backbone with hydroxyl groups on each carbon. This compound is notable for its stereochemistry, which can influence its reactivity and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1,2-Dicyclohexylethane-1,2-diol typically involves the reduction of corresponding diketones or the dihydroxylation of alkenes. One common method is the catalytic hydrogenation of diketones using metal catalysts such as palladium on carbon. Another approach involves the Sharpless asymmetric dihydroxylation of alkenes using osmium tetroxide and chiral ligands to achieve high enantioselectivity.
Industrial Production Methods
Industrial production of (1R,2R)-1,2-Dicyclohexylethane-1,2-diol may involve large-scale catalytic hydrogenation processes, where the diketone precursor is hydrogenated under high pressure and temperature conditions in the presence of a suitable catalyst. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.
化学反应分析
Types of Reactions
(1R,2R)-1,2-Dicyclohexylethane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form diketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form hydrocarbons using strong reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)
Major Products
Oxidation: Formation of diketones or carboxylic acids
Reduction: Formation of hydrocarbons
Substitution: Formation of alkyl halides or other substituted derivatives
科学研究应用
(1R,2R)-1,2-Dicyclohexylethane-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and as a ligand in asymmetric catalysis.
Biology: Employed in the study of enzyme mechanisms and as a chiral auxiliary in the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other materials requiring specific stereochemistry.
作用机制
The mechanism of action of (1R,2R)-1,2-Dicyclohexylethane-1,2-diol is largely dependent on its role in specific reactions. As a chiral diol, it can participate in hydrogen bonding and coordination with metal centers, influencing the stereochemistry of reactions. In asymmetric catalysis, it acts as a chiral ligand, facilitating the formation of enantiomerically enriched products by coordinating with metal catalysts and directing the approach of substrates.
相似化合物的比较
Similar Compounds
(1R,2R)-1,2-Diphenylethane-1,2-diol: Similar in structure but with phenyl groups instead of cyclohexyl groups.
(1R,2R)-Cyclohexane-1,2-diamine: Contains amine groups instead of hydroxyl groups, used in similar asymmetric catalysis applications.
(1R,2R)-1,2-Dicyclohexylethane-1,2-diamine: Similar backbone but with amine groups, used in different catalytic and synthetic applications.
Uniqueness
(1R,2R)-1,2-Dicyclohexylethane-1,2-diol is unique due to its specific stereochemistry and the presence of cyclohexyl groups, which can impart different steric and electronic properties compared to similar compounds with phenyl or amine groups. This uniqueness makes it valuable in applications requiring precise control over stereochemistry and reactivity.
属性
IUPAC Name |
1,2-dicyclohexylethane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h11-16H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHLARJSOMXDKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C(C2CCCCC2)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S,5S,6R)-3-[(3R)-4-Bromo-3-hydroxybutyl]-2-oxo-5,6-diphenyl-4-morpholinecarboxylic Acid tert-Butyl Ester](/img/structure/B12289546.png)


![[1-[2-chloro-6-[(3R)-3-methylmorpholin-4-yl]pyrimidin-4-yl]cyclopropyl]-imino-methyl-oxo-lambda6-sulfane](/img/structure/B12289567.png)
![12-(2-Naphthalenyl)-12H-dibenzo[b,h]fluoren-12-ol](/img/structure/B12289574.png)
![cobalt(3+);3-[(5Z,9Z,14Z)-2,7,18-tris(2-amino-2-oxoethyl)-17-[3-[2-[[5-(5,6-dimethyl-3H-benzimidazol-1-ium-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxypropylamino]-3-oxopropyl]-3,13-bis(3-imino-3-oxidopropyl)-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanimidate;cyanide](/img/structure/B12289580.png)
![[(6-Methoxyquinolin-4-yl)-(5-oxo-1-azabicyclo[2.2.2]octan-2-yl)methyl] acetate](/img/structure/B12289586.png)
![Methyl 3-(4-chloro-3-methylphenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride](/img/structure/B12289590.png)
![3-Amino-4-[3-(trifluoromethyl)phenyl]butyric Acid](/img/structure/B12289593.png)
![6-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B12289608.png)



